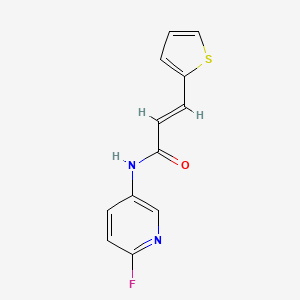![molecular formula C11H14N2O3 B6629505 (2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B6629505.png)
(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid, also known as MPAA, is a novel amino acid derivative that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including cognitive function, inflammation, and neuroprotection. (2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid enhances the binding of acetylcholine to the α7nAChR, leading to increased receptor activation and downstream signaling.
Biochemical and Physiological Effects:
In addition to its effects on the α7nAChR, (2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid has been shown to modulate other neurotransmitter systems, including the dopaminergic and serotonergic systems. It has been found to increase dopamine release in the prefrontal cortex, which is involved in executive function and working memory. (2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid has also been shown to have anti-inflammatory effects and to protect against oxidative stress-induced cell death.
実験室実験の利点と制限
(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid has several advantages for use in lab experiments, including its high potency and selectivity for the α7nAChR. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental setups. Additionally, its effects on other neurotransmitter systems may complicate interpretation of results.
将来の方向性
There are several potential future directions for research on (2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its effects on other neurotransmitter systems and how these effects may be harnessed for therapeutic purposes. Finally, further studies are needed to fully understand the mechanisms of action of (2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid and its potential applications in various fields.
合成法
(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid can be synthesized using a multi-step process that involves the reaction of 3-(6-methylpyridin-3-yl)acrylic acid with N-tert-butoxycarbonyl-L-aspartic acid β-benzyl ester followed by deprotection and coupling with N-tert-butoxycarbonyl-L-aspartic acid α-benzyl ester. The final product is obtained after deprotection and purification.
科学的研究の応用
(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid has been studied for its potential applications as a neurotransmitter and neuroprotective agent. It has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. (2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid has also been found to protect neurons from oxidative stress, which is a major contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-3-4-9(6-12-7)5-10(14)13-8(2)11(15)16/h3-4,6,8H,5H2,1-2H3,(H,13,14)(H,15,16)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAFQLASTAPQJK-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)CC(=O)N[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-fluoropyridin-3-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B6629434.png)

![[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol](/img/structure/B6629443.png)

![4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid](/img/structure/B6629459.png)
![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6629469.png)
![2-[Cyclopropylmethyl-(2-fluoro-4-methoxybenzoyl)amino]acetic acid](/img/structure/B6629477.png)
![2-Cyclopropyl-2-[(1,3-dimethylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6629480.png)
![4-(Pyrazolo[1,5-a]pyridine-3-carbonylamino)cyclohexane-1-carboxylic acid](/img/structure/B6629484.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629493.png)
![4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629497.png)
![N-[2-(cycloheptylamino)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6629513.png)